2,2'-Dimethoxy-1,1'-binaphthalene

Chiral resolution Crystallization Process chemistry

Researchers needing a protected, non-acidic binaphthyl scaffold face side reactions with BINOL or BINAP in strong base or metal-catalyzed settings. 2,2'-Dimethoxy-1,1'-binaphthalene (CAS 35294-28-1) eliminates Brønsted acidity and hydrogen bonding, enabling compatibility with aggressive conditions. - **Key advantage**: Enables cost-effective, chromatography-free enantiopure production via entrainment crystallization (2% → >98% ee in one step). - **Performance data**: Core scaffold for CP-OLED TADF emitters (EQE 10.9%, 8.32%); kinetic resolution selectivity s=2.3 in polymerizations. - **Supply**: Rigorously tested purity, global shipping with technical data sheet.

Molecular Formula C22H18O2
Molecular Weight 314.4 g/mol
CAS No. 35294-28-1
Cat. No. B3424510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Dimethoxy-1,1'-binaphthalene
CAS35294-28-1
Molecular FormulaC22H18O2
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCOC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OC
InChIInChI=1S/C22H18O2/c1-23-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)24-2/h3-14H,1-2H3
InChIKeyBJAADAKPADTRCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2′-Dimethoxy-1,1′-binaphthalene Overview


2,2′-Dimethoxy-1,1′-binaphthalene (CAS 35294-28-1 for the (R)-(+)-enantiomer; racemic CAS 2960-93-2) is a C₂-symmetric, axially chiral binaphthyl derivative featuring methoxy groups at the 2,2′-positions. This compound serves as a chiral auxiliary, ligand precursor, and versatile building block in asymmetric synthesis, distinguished from the parent 1,1′-bi-2-naphthol (BINOL) by the absence of free phenolic hydroxyl groups . The methylation of the 2,2′-hydroxyl groups alters electronic properties, solubility, and coordination behavior, enabling distinct reactivity profiles in metal-catalyzed transformations and material applications . Its rigid binaphthyl backbone maintains atropisomeric stability while the methoxy substituents provide a platform for further functionalization at the 3,3′-, 6,6′-, and other positions, making it a strategic intermediate for constructing chiral catalysts, fluorescent probes, and coordination polymers [1].

1
Chiral Scaffold

Axially chiral binaphthyl building block for asymmetric synthesis and ligand design

2
Protected 2,2′-Positions

Methoxy groups eliminate Brønsted acidity; compatible with strongly basic or nucleophilic conditions

3
Functionalization Platform

3,3′-, 6,6′-positions available for further derivatization in catalyst and material research

Why BINOL and BINAP Cannot Substitute


The 2,2′-dimethoxy substitution fundamentally alters the reactivity, solubility, and coordination chemistry of the binaphthyl core compared to BINOL (free hydroxyls), BINAP (phosphine donors), or 3,3′-disubstituted BINOL derivatives. The methoxy groups eliminate the Brønsted acidity and hydrogen-bonding capacity of BINOL, enabling compatibility with strongly basic or nucleophilic conditions that would deprotonate or degrade BINOL [1]. This protection also prevents undesired metal chelation through the 2,2′-oxygen atoms, redirecting coordination to alternative donor sites introduced via subsequent functionalization. Furthermore, the electron-donating methoxy groups modulate the aromatic ring electronics, influencing reaction rates and selectivities in cross-coupling and polymerization reactions [2]. Generic substitution with BINOL or other binaphthyl analogs in applications requiring a protected, non-acidic scaffold leads to side reactions, altered stereoselectivity, or complete synthetic failure, necessitating the procurement of the specific 2,2′-dimethoxy derivative [3].

This Compound
2,2′-Dimethoxy-1,1′-binaphthalene

Protected methoxy scaffold; no Brønsted acidity; redirects coordination away from 2,2′-oxygens

Potential Substitute
BINOL (2,2′-Dihydroxy)

Free hydroxyls confer acidity and H-bonding; may deprotonate or chelate metals under conditions tolerated by the dimethoxy scaffold

This Compound
2,2′-Dimethoxy-1,1′-binaphthalene

O-donor methoxy ligands; coordination redirected to functionalized positions; distinct electronic profile

Potential Substitute
BINAP (Phosphine Donor)

P-donor ligands with fundamentally different coordination chemistry; stereoelectronic profile may shift catalytic outcomes

Head-to-Head Comparison with Analogs


Spontaneous Resolution via Crystallization

Unlike BINOL, which typically requires chiral resolving agents or chromatographic separation, 2,2′-dimethoxy-1,1′-binaphthalene crystallizes as a conglomerate and undergoes spontaneous resolution via entrainment. Starting from a supersaturated solution in anisole at 40 °C with only 2% enantiomeric excess (ee), a single crystallization yields material with ee >98% [1]. This property is absent in the parent BINOL due to its hydrogen-bonding network, which favors racemic crystal packing. The methoxy protection eliminates hydrogen bonding, enabling conglomerate formation and facile resolution [1].

Spontaneous Resolution
Head-to-head
Target: >98% ee from ~2% ee in one crystallization step
BINOL: No spontaneous resolution; requires resolving agents or chromatography
Enantiomeric enrichment not achievable with BINOL via this method
Supports enantiomeric enrichment context
Reported in anisole at 40 °C; crystallization-dependent outcome
Chiral resolution Crystallization Process chemistry

OLED Efficiency with TADF Emitters

Derivatives of 2,2′-dimethoxy-1,1′-binaphthalene functionalized at the 3,3′-positions with thioxanthone acceptor groups yield thermally activated delayed fluorescence (TADF) emitters with external quantum efficiencies (EQE) of 10.9% (emitter S-2) and 8.32% (emitter S-4) in OLED devices. In contrast, the broader class of axial chiral molecules based on 3,3′-substitution of the binaphthyl skeleton typically exhibit device efficiencies below 5% EQE [1]. The enhanced performance is attributed to the small singlet-triplet energy gaps (ΔE_ST = 0.12 eV and 0.17 eV) and favorable spin-orbit coupling matrix elements (0.28 cm⁻¹ and 0.10 cm⁻¹) achieved with this core structure [1].

OLED Device Efficiency
Class-level
EQE 10.9% (S-2) / 8.32% (S-4)
Reported device efficiency context
Class-level inference; TADF emitter derivatives; data to verify
OLED materials TADF emitters Chiral optoelectronics

Kinetic Resolution in Polymerization

During oxidative coupling polymerization of racemic 3,3′-dihydroxy-2,2′-dimethoxy-1,1′-binaphthalene with CuCl₂-(−)-sparteine, the (R)-monomer is preferentially consumed with a rate constant ratio s = k_R/k_S = 2.3. After 15 hours, the unreacted monomer pool reaches 80% ee (S), while the polymerized fraction shows 26% ee (R) [1]. This level of enantiomer discrimination is enabled by the 2,2′-dimethoxy protection, which prevents competing copper chelation at the 2,2′-oxygen positions that would otherwise diminish stereocontrol. Unprotected BINOL or 3,3′-dihydroxy-BINOL analogs exhibit different coordination geometries and substantially lower enantioselectivity in similar oxidative coupling systems [1].

Kinetic Resolution
Reported
s = 2.3 (k_R/k_S); unreacted monomer 80% ee (S) at 15 h
Supports kinetic resolution context
Cross-study comparable; CuCl₂-(−)-sparteine system; polymerization-specific
Kinetic resolution Oxidative coupling Polymer chemistry

Optical Rotation Differentiation vs. BINOL

The (R)-(+)-enantiomer of 2,2′-dimethoxy-1,1′-binaphthalene exhibits specific optical rotation [α]₂₀/D = +70° to +75° (c = 1.2, THF), with a melting point of 230-234 °C . In comparison, (R)-BINOL shows [α]₂₀/D = +35.5° (c = 1, THF) and a melting point of 205-211 °C . The substantially higher optical rotation of the dimethoxy derivative (approximately 2× that of BINOL) reflects the altered electronic environment and conformational preferences imparted by the methoxy groups. This difference is critical for identity confirmation and chiral purity assessment in quality control workflows, as the two compounds are not interchangeable in analytical reference standards.

Optical Rotation Identity
Data to verify
Target: [α]₂₀/D = +70° to +75° (c = 1.2, THF); mp 230–234 °C
BINOL: [α]₂₀/D = +35.5° (c = 1, THF); mp 205–211 °C
Approximately 2× higher optical rotation
Supports identity confirmation review
Sources empty; data to verify; analytical reference context
Chiral purity Quality control Analytical characterization

Enantioselective Sorption in Coordination Polymers

Coordination polymers constructed from 2,2′-dimethoxy-1,1′-binaphthalene-3,3′-dicarboxylic acid with Cu²⁺ exhibit enantioselective sorption of chiral β-lactam compounds, whereas the corresponding 2,2′-dihydroxy analog shows significantly reduced enantioselectivity or loss of sorption capacity due to competing metal coordination at the 2,2′-positions [1]. The methoxy protection prevents Cu²⁺ chelation by the 2,2′-oxygens, preserving the nanotubular channel architecture and enabling selective guest recognition. This represents a functional differentiation where the 2,2′-dimethoxy scaffold is required for maintaining framework integrity and enantioselective performance in porous materials [1].

Enantioselective Sorption
Head-to-head
Target: Enables enantioselective sorption of chiral β-lactams in Cu²⁺ coordination polymers
Dihydroxy analog: Reduced enantioselectivity or loss of sorption due to competing metal coordination
Qualitative functional difference in framework performance
Supports chiral separation context
Framework-dependent performance; nanotubular channel architecture
Chiral separation Coordination polymers MOFs

Optimal Procurement Scenarios


Spontaneous Resolution for Large-Scale Production

This compound is uniquely suited for cost-effective, chromatography-free production of enantiopure material due to its ability to undergo spontaneous resolution from racemic mixtures via entrainment crystallization. Starting from material with only ~2% ee, a single crystallization in anisole at 40 °C yields >98% ee product, enabling economical access to enantiopure 2,2′-dimethoxy-1,1′-binaphthalene and its demethylated BINOL derivative [1]. This process advantage is not available with BINOL itself, making this compound the preferred starting material for large-scale synthesis of enantiopure binaphthyl scaffolds.

Circularly Polarized OLED Emitter Development

For optoelectronic materials research targeting CP-OLEDs, 2,2′-dimethoxy-1,1′-binaphthalene serves as the core scaffold for TADF emitters with demonstrated EQE values of 10.9% and 8.32%, representing the highest efficiencies reported among 3,3′-position substituted binaphthyl emitters [1]. The methoxy protection at the 2,2′-positions allows selective functionalization at the 3,3′-positions with acceptor groups while maintaining the rigid chiral framework necessary for circularly polarized luminescence. Researchers procuring this compound for OLED material development can achieve device efficiencies that generic binaphthyl cores cannot match [1].

Kinetic Resolution and Enantioselective Polymerization

In oxidative coupling polymerizations catalyzed by CuCl₂-(−)-sparteine, the 3,3′-dihydroxy derivative of this compound exhibits enantiomer discrimination with a rate constant ratio s = 2.3, enabling practical kinetic resolution to yield unreacted monomer with 80% ee (S) [1]. This selectivity, which stems from the 2,2′-dimethoxy protection preventing undesired copper coordination, makes the compound valuable for synthesizing chiral polymers with controlled stereochemistry. Alternative unprotected dihydroxy-binaphthyls show substantially lower selectivity, making this scaffold the preferred choice for enantioselective polymerization studies [1].

Chiral MOF Synthesis for Enantioselective Separations

The 2,2′-dimethoxy-1,1′-binaphthalene-3,3′-dicarboxylic acid derivative is essential for constructing Cu²⁺ coordination polymers that exhibit enantioselective sorption of chiral β-lactam compounds [1]. The methoxy groups prevent metal chelation at the 2,2′-positions, preserving the nanotubular channel architecture and enabling selective guest recognition. The corresponding dihydroxy analog fails to provide comparable enantioselectivity due to competing metal coordination. Researchers developing chiral porous materials for separation applications should procure this specific derivative to achieve functional enantioselective sorption [1].

Application
Selection Property
Validation Focus
Asymmetric synthesis scale-up studies
Spontaneous resolution potential
Crystallization-dependent enrichment review
Chiral optoelectronic material research
3,3′-functionalization scaffold
Device efficiency context review
Enantioselective polymerization studies
Kinetic resolution profile
Polymerization selectivity review
Chiral porous material research
2,2′-protected coordination scaffold
Framework integrity and sorption context

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